![molecular formula C28H22N2O4 B13124587 1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione CAS No. 6636-38-0](/img/structure/B13124587.png)
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its two hydroxy groups and two 4-methylphenylamino groups attached to the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The 4-methylphenylamino groups are introduced through nucleophilic substitution reactions, where 4-methylaniline reacts with the hydroxylated anthracene-9,10-dione under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The key steps include:
Oxidation: Oxidizing anthracene to anthracene-9,10-dione using air or oxygen in the presence of a catalyst.
Hydroxylation: Introducing hydroxy groups using hydrogen peroxide or other suitable oxidants.
Amination: Reacting the hydroxylated intermediate with 4-methylaniline under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted anthraquinones.
Applications De Recherche Scientifique
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione involves:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, preventing the relaxation of supercoiled DNA, which is essential for DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone: The parent compound with similar structural features but lacks the hydroxy and amino groups.
Mitoxantrone: A synthetic anthraquinone derivative used in cancer treatment.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but different structural features.
Uniqueness
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
6636-38-0 |
|---|---|
Formule moléculaire |
C28H22N2O4 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
1,2-dihydroxy-5,8-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-20-12-13-21(30-18-9-5-16(2)6-10-18)25-24(20)26(32)19-11-14-22(31)27(33)23(19)28(25)34/h3-14,29-31,33H,1-2H3 |
Clé InChI |
SYLQIUPVHTXOJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C3=O)C=CC(=C5O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


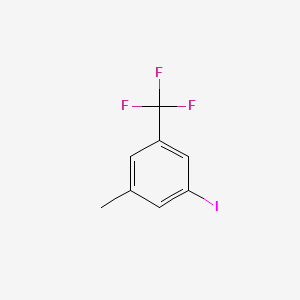
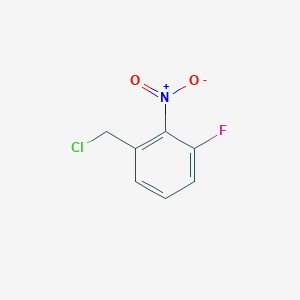
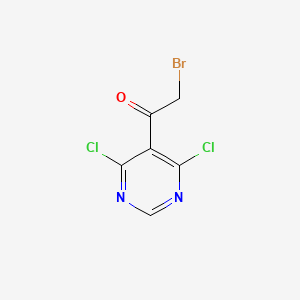
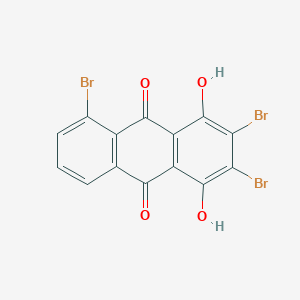

![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
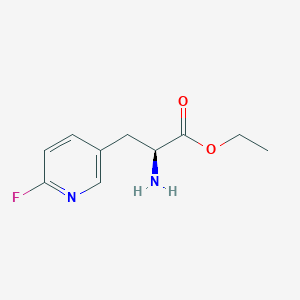
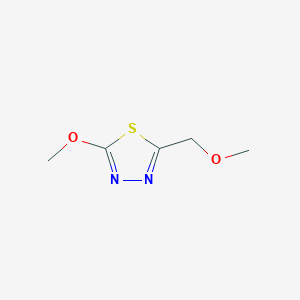
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
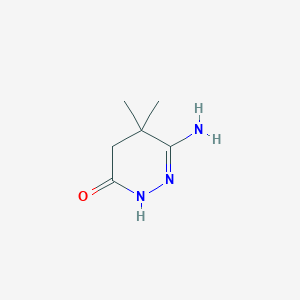
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
